molecular formula C22H27N3O2S B2873803 1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide CAS No. 2097861-80-6

1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide

Cat. No.: B2873803
CAS No.: 2097861-80-6
M. Wt: 397.54
InChI Key: RRMBBHKPLYWHJT-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiophene ring, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Thiophene Ring: This step often involves a coupling reaction, such as a Suzuki-Miyaura coupling, to attach the thiophene ring to the pyrrolidine core.

    Attachment of the Dimethylphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the dimethylphenyl group is introduced to the intermediate compound.

    Final Assembly: The final step involves the formation of the carboxamide group, typically through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: It may find use in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide is not fully understood, but it is believed to involve interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-2-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide
  • 1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(furan-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide
  • 1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(pyridin-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide

Uniqueness

1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the thiophene ring, in particular, may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxo-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-15-3-4-20(9-16(15)2)25-12-18(10-21(25)26)22(27)23-19-5-7-24(13-19)11-17-6-8-28-14-17/h3-4,6,8-9,14,18-19H,5,7,10-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMBBHKPLYWHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3CCN(C3)CC4=CSC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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